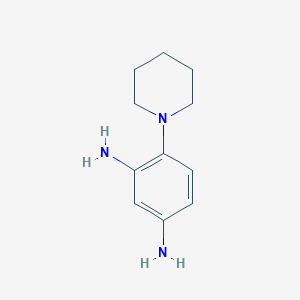

4-Piperidin-1-ylbenzene-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBADGOPDIOVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-1-yl)benzene-1,3-diamine: A Compound Shrouded in Scientific Obscurity

Initial research into the chemical compound 4-(Piperidin-1-yl)benzene-1,3-diamine reveals a significant lack of available scientific and technical data. Extensive searches of chemical databases and scholarly articles did not yield specific information regarding its synthesis, chemical properties, biological activity, or associated experimental protocols. The scientific literature predominantly features related but structurally distinct compounds, suggesting that 4-(Piperidin-1-yl)benzene-1,3-diamine is either a novel, uncharacterized molecule or one that has not been the subject of published research.

This technical guide will, therefore, pivot to a comprehensive analysis of a closely related and well-documented compound: 4-(Piperidin-1-yl)benzene-1,2-diamine . This positional isomer, with a 1,2-diamine substitution pattern on the benzene ring, offers valuable insights into the potential characteristics and scientific context of piperidinyl-substituted phenylenediamines. The information presented herein for 4-(piperidin-1-yl)benzene-1,2-diamine can serve as a foundational reference for researchers and drug development professionals interested in this class of compounds.

Chemical and Physical Properties of 4-(Piperidin-1-yl)benzene-1,2-diamine

A summary of the key chemical and physical properties of 4-(piperidin-1-yl)benzene-1,2-diamine is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇N₃ | [1] |

| Molecular Weight | 191.28 g/mol | |

| CAS Number | 155198-10-0 | |

| IUPAC Name | 4-(1-piperidinyl)-1,2-benzenediamine | |

| Predicted XlogP | 1.6 | [1] |

| Monoisotopic Mass | 191.14224 Da | [1] |

Synthesis of Piperidinyl-Substituted Phenylenediamines

A plausible synthetic route for piperidinyl-substituted phenylenediamines could involve the following key steps:

-

Nucleophilic Aromatic Substitution: Reaction of a suitably substituted fluoronitrobenzene with piperidine to introduce the piperidinyl moiety.

-

Reduction of Nitro Groups: Subsequent reduction of the nitro groups on the benzene ring to form the corresponding diamine.

A generalized workflow for such a synthesis is depicted below.

Caption: Generalized synthetic workflow for piperidinyl-substituted phenylenediamines.

Potential Applications and Biological Activity

The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3][4] Phenylenediamine structures are also of interest in drug discovery and materials science. For instance, derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been investigated as NLRP3 inflammasome inhibitors.[5]

Given the structural features of 4-(piperidin-1-yl)benzene-1,2-diamine, it could be hypothesized to have applications in areas such as:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The presence of two amino groups and a piperidine ring offers multiple points for further chemical modification.

-

Materials Science: As a monomer for the synthesis of novel polymers with specific thermal or electronic properties.

However, without experimental data, these remain speculative applications.

Conclusion

The compound 4-(Piperidin-1-yl)benzene-1,3-diamine remains an uncharacterized entity in the scientific literature. This guide has provided a detailed overview of the closely related isomer, 4-(piperidin-1-yl)benzene-1,2-diamine, including its chemical properties and a plausible synthetic approach. It is hoped that this information will be a valuable resource for researchers and professionals in the field, and may stimulate further investigation into this and other related novel chemical structures. Further experimental work is necessary to elucidate the specific properties and potential applications of 4-(Piperidin-1-yl)benzene-1,3-diamine.

References

- 1. PubChemLite - 4-(piperidin-1-yl)benzene-1,2-diamine (C11H17N3) [pubchemlite.lcsb.uni.lu]

- 2. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]

An In-depth Technical Guide on 4-Piperidin-1-ylbenzene-1,3-diamine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information for the specific chemical entity 4-Piperidin-1-ylbenzene-1,3-diamine is limited in publicly available scientific literature. This guide has been compiled based on the known properties and reactions of structurally similar compounds. All quantitative data presented are estimations and should be verified through experimental analysis.

Introduction

This compound is a multifaceted organic molecule that incorporates a piperidine ring attached to a 1,3-diaminobenzene moiety. This unique structural combination suggests its potential as a valuable building block in medicinal chemistry and materials science. The piperidine group can enhance solubility and bioavailability, while the aromatic diamine functionality offers versatile reaction sites for the synthesis of more complex molecules, including polymers and pharmacologically active agents. This document provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and a discussion of its potential biological significance based on related compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring N-substituted at the 4-position of a 1,3-diaminobenzene ring.

Molecular Formula: C₁₁H₁₇N₃[1]

Molecular Weight: 191.27 g/mol [1]

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Likely a solid at room temperature. |

| Boiling Point | > 300 °C (estimated) | High boiling point is expected due to the molecular weight and polar amine groups. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The piperidine and diamine groups suggest some water solubility, but the overall structure is largely organic. |

| pKa | Amine groups are basic. Estimated pKa values would be in the range of 4-5 and 9-10 for the aromatic and piperidine amines, respectively. | The exact pKa values would be influenced by the electronic interplay between the aromatic ring and the piperidine moiety. |

| LogP | 1.5 - 2.5 (estimated) | Indicates moderate lipophilicity. |

Proposed Synthesis

While a specific, validated synthesis for this compound is not published, a plausible synthetic route can be proposed based on established chemical transformations of similar molecules. A potential pathway involves the nucleophilic aromatic substitution of a di-substituted benzene ring followed by reduction.

Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for this compound.

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2,4-Dinitrophenyl)piperidine

-

To a solution of 2,4-dinitrochlorobenzene (1 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-(2,4-dinitrophenyl)piperidine.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

-

Dissolve 1-(2,4-dinitrophenyl)piperidine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be used.

-

If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

After the reaction, filter the catalyst (if used) through a pad of celite.

-

If an acidic reducing agent was used, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until a pH of >10 is reached.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, the structural motifs present in the molecule are found in numerous biologically active compounds.

Relationship to Known Bioactive Scaffolds

The following diagram illustrates the relationship between the core structure and potential biological activities based on related compounds.

Caption: Logical relationship between the structural moieties and potential applications.

-

Piperidine Derivatives: The piperidine ring is a common scaffold in many central nervous system (CNS) active drugs, including antipsychotics and antidepressants. It is also a key component in compounds with antimicrobial and antifungal properties.

-

1,3-Diaminobenzene Derivatives: This scaffold has been identified in inhibitors of Protease-Activated Receptor 1 (PAR1), which are of interest for antithrombotic therapies. Additionally, diaminobenzenes are well-known monomers for the synthesis of high-performance polymers like aramids.

Given these precedents, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents or functional materials. Further research is required to explore its specific biological activities and potential applications.

Conclusion

This compound is a chemical compound with significant potential stemming from its hybrid structure. While direct experimental data is currently lacking in the scientific literature, this guide provides a foundational understanding of its structure, predicted properties, and a feasible synthetic approach. The exploration of this and similar molecules could lead to the discovery of novel compounds with valuable applications in drug discovery and materials science. It is imperative that the proposed synthesis and predicted properties are validated through rigorous experimental investigation.

References

Technical Guide on 4-Piperidin-1-ylbenzene-1,3-diamine: A Compound Under Investigation

Initial Assessment and CAS Number Identification

A comprehensive search for the specific chemical compound, 4-Piperidin-1-ylbenzene-1,3-diamine, reveals a notable scarcity of direct references in major chemical databases and scientific literature. Consequently, a specific CAS (Chemical Abstracts Service) number for this exact structure could not be definitively assigned based on the available information. The search results consistently point towards structurally related but distinct molecules. This suggests that this compound may be a novel compound, a rarely synthesized intermediate, or that the nomenclature used may have variations.

For the purpose of providing relevant information, this guide will focus on the general chemical class and closely related, well-documented analogs. The primary analogs identified are isomers, such as 4-(piperidin-1-yl)benzene-1,2-diamine , and molecules with different substitution patterns, like 4,6-di(piperidin-1-yl)benzene-1,3-diamine (CAS No. 5180-30-3)[1]. It is crucial for researchers to note these distinctions, as even minor structural changes can lead to significantly different chemical and biological properties.

Physicochemical Properties of Related Phenylenediamine Derivatives

Quantitative data for the target compound is unavailable. However, we can infer potential properties by examining related structures. The following table summarizes key physicochemical data for a related di-substituted piperidinyl diamine.

| Property | Value | Reference |

| Chemical Name | 4,6-di(piperidin-1-yl)benzene-1,3-diamine | [1] |

| CAS Number | 5180-30-3 | [1] |

| Molecular Formula | C₁₆H₂₆N₄ | [1] |

| Molecular Weight | 274.40 g/mol | [1] |

| Boiling Point | 527°C at 760 mmHg | [1] |

| Flash Point | 327°C | [1] |

| Density | 1.15 g/cm³ | [1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the exact target molecule, this compound, are not described in the reviewed literature. However, general synthetic strategies for related phenylenediamine derivatives can provide a foundational methodology for researchers.

A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitably activated benzene ring followed by reduction of nitro groups to amines.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol for Reduction of a Nitroaniline Derivative:

-

Dissolution: The nitro-substituted precursor is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the desired diamine.

Potential Applications in Drug Development

Piperidine and phenylenediamine moieties are prevalent in pharmacologically active compounds, suggesting that this compound could be a valuable scaffold in drug discovery. Piperidine derivatives are known to exhibit a wide range of biological activities. Phenylenediamines are often used as building blocks in the synthesis of kinase inhibitors and other therapeutic agents.

The combination of these two functional groups could lead to compounds with novel pharmacological profiles, potentially targeting enzymes or receptors involved in various disease pathways.

Logical Relationship in Drug Discovery:

References

Technical Guide: Physicochemical Properties and Synthesis of 4-(Piperidin-1-yl)benzene-1,2-diamine

Disclaimer: The requested compound, 4-Piperidin-1-ylbenzene-1,3-diamine, is not readily documented in available chemical literature. This guide therefore focuses on the closely related isomer, 4-(Piperidin-1-yl)benzene-1,2-diamine , for which data could be obtained. The methodologies and data presented are based on this isomer.

Core Compound Properties

This section summarizes the key physicochemical properties of 4-(piperidin-1-yl)benzene-1,2-diamine.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃ | [1] |

| Molecular Weight | 191.28 g/mol | |

| Monoisotopic Mass | 191.14224 Da | [1] |

| CAS Number | 155198-10-0 | |

| Predicted XlogP | 1.6 | [1] |

| Appearance | Predicted: Solid | |

| Predicted pKa | Amine groups: ~4-5, Piperidine N: ~9-10 | |

| InChI | InChI=1S/C11H17N3/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 | [1] |

| InChIKey | AEINPSBURKLEEA-UHFFFAOYSA-N | [1] |

| SMILES | C1CCN(CC1)C2=CC(=C(C=C2)N)N | [1] |

Proposed Synthesis Protocol

Step 1: Synthesis of 1-(3,4-dinitrophenyl)piperidine

This step involves the reaction of 1-fluoro-3,4-dinitrobenzene with piperidine.

-

Materials:

-

1-fluoro-3,4-dinitrobenzene

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-fluoro-3,4-dinitrobenzene (1 equivalent) in DMSO.

-

Add potassium carbonate (1.5 equivalents) and piperidine (2 equivalents) to the solution.

-

Heat the reaction mixture at 90°C and stir for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(3,4-dinitrophenyl)piperidine.

-

Step 2: Reduction of 1-(3,4-dinitrophenyl)piperidine to 4-(piperidin-1-yl)benzene-1,2-diamine

This step involves the reduction of the two nitro groups to amino groups.

-

Materials:

-

Crude 1-(3,4-dinitrophenyl)piperidine from Step 1

-

Ethyl acetate

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) or a hydrogen source like ammonium formate

-

Celite

-

-

Procedure:

-

Dissolve the crude 1-(3,4-dinitrophenyl)piperidine in ethyl acetate.

-

Carefully add 10% Palladium on carbon to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 4-(piperidin-1-yl)benzene-1,2-diamine can be purified by column chromatography on silica gel.

-

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the proposed synthesis and purification of 4-(piperidin-1-yl)benzene-1,2-diamine.

Caption: Proposed synthesis and purification workflow for 4-(piperidin-1-yl)benzene-1,2-diamine.

Safety and Handling

Aromatic amines should be handled with caution as they can be toxic and may cause skin irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for closely related compounds such as phenylenediamines and piperidine derivatives.

Potential Applications in Research

While specific applications for 4-(piperidin-1-yl)benzene-1,2-diamine are not documented, phenylenediamine derivatives are important building blocks in medicinal chemistry and materials science. They are often used in the synthesis of:

-

Heterocyclic compounds: The vicinal diamine functionality is a key precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems which are prevalent in many biologically active molecules.

-

Polymers: Phenylenediamines are used as monomers in the production of high-performance polymers such as aramids and polyimides, known for their thermal stability and mechanical strength.

-

Ligands for metal complexes: The diamine moiety can act as a bidentate ligand for various metal ions, with potential applications in catalysis and materials science.

The presence of the piperidine group can modulate the solubility, basicity, and pharmacokinetic properties of the resulting compounds, making this scaffold an interesting candidate for further exploration in drug discovery and materials research.

References

An In-depth Technical Guide to 4-(Piperidin-1-yl)benzene-1,3-diamine

IUPAC Name: 4-(Piperidin-1-yl)benzene-1,3-diamine

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological activities of 4-(Piperidin-1-yl)benzene-1,3-diamine. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

4-(Piperidin-1-yl)benzene-1,3-diamine is an aromatic amine featuring a piperidine ring attached to a phenylenediamine core. The chemical structure and a summary of its predicted physicochemical properties are presented below.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃ | Inferred from IUPAC Name |

| Molecular Weight | 191.27 g/mol | Calculated |

| Predicted LogP | 1.6 | PubChemLite[1] |

| Predicted pKa | Basic: ~9 (piperidine N), ~5 (aromatic NH₂) | Estimated |

| Predicted Solubility | Moderately soluble in organic solvents | Estimated |

Potential Synthesis

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A viable approach for the synthesis of 4-(Piperidin-1-yl)benzene-1,3-diamine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[2][3][4]

The proposed reaction would involve the coupling of a protected 4-halo-1,3-phenylenediamine with piperidine in the presence of a palladium catalyst and a suitable base. The amino groups of the phenylenediamine would likely require protection to prevent side reactions.

Reaction Scheme:

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet detailed, experimental protocol for the synthesis of 4-(Piperidin-1-yl)benzene-1,3-diamine via a Buchwald-Hartwig amination, followed by deprotection.

Step 1: Protection of 4-Bromo-1,3-phenylenediamine

-

To a solution of 4-bromo-1,3-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) and a base like triethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the di-protected 4-bromo-1,3-phenylenediamine.

Step 2: Buchwald-Hartwig Amination

-

In a reaction vessel, combine the di-protected 4-bromo-1,3-phenylenediamine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base, for instance, sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous piperidine (1.2 eq) and a dry solvent like toluene or dioxane.

-

Heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with brine, dry the organic layer, and concentrate to obtain the crude protected product.

-

Purify the product by column chromatography.

Step 3: Deprotection

-

Dissolve the purified, protected 4-(piperidin-1-yl)benzene-1,3-diamine in a suitable solvent (e.g., dichloromethane for Boc groups).

-

Add a deprotecting agent, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the final product with an organic solvent.

-

Dry the organic phase, concentrate under reduced pressure, and purify by a suitable method such as recrystallization or column chromatography to yield 4-(Piperidin-1-yl)benzene-1,3-diamine.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of 4-(Piperidin-1-yl)benzene-1,3-diamine is not available in the public domain. However, based on the pharmacology of structurally related phenylpiperidine and aminophenylpiperidine derivatives, some potential biological activities can be inferred.

Phenylpiperidine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[5] Many compounds containing this scaffold exhibit activity as analgesics, antipsychotics, and antidepressants.[3][6]

Potential CNS Activity

The aminophenylpiperidine moiety is a common feature in molecules targeting monoamine transporters (e.g., for serotonin, dopamine, and norepinephrine).[7] Therefore, 4-(Piperidin-1-yl)benzene-1,3-diamine could potentially act as a modulator of these transporters, which might lead to antidepressant or anxiolytic effects.

Potential Receptor Interactions

Derivatives of piperidine are also known to interact with various G-protein coupled receptors (GPCRs), such as opioid, dopamine, and serotonin receptors.[8] The specific activity would depend on the overall conformation and electronic properties of the molecule.

Generalized Signaling Pathway

The diagram below illustrates a generalized signaling pathway for a hypothetical interaction of a phenylpiperidine derivative with a G-protein coupled receptor, leading to downstream cellular effects.

Caption: A generalized G-protein coupled receptor signaling pathway.

Experimental Workflows and Logical Relationships

The following diagram illustrates a logical workflow for the proposed synthesis and initial biological screening of 4-(Piperidin-1-yl)benzene-1,3-diamine.

References

- 1. Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Piperidin-1-ylbenzene-1,3-diamine

An In-depth Technical Guide on the Physicochemical Properties and Synthetic Strategy of 4-Piperidin-1-ylbenzene-1,3-diamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide addresses the physical and chemical properties of this compound. It is important to note that publicly available experimental data for this specific chemical entity is exceptionally limited. Consequently, this guide provides the available information and supplements it with data on structurally related compounds to offer a comparative context. A plausible synthetic route is proposed based on established chemical principles for analogous structures.

Introduction

This compound is a substituted aromatic diamine featuring a piperidine ring attached to the 4-position of a 1,3-diaminobenzene core. The constituent moieties, piperidine and phenylenediamine, are prevalent scaffolds in medicinal chemistry, suggesting the potential for this compound to be of interest in drug discovery and materials science. Phenylenediamines are known precursors to a range of biologically active molecules and polymers, while the piperidine ring is a common feature in many approved pharmaceuticals, often contributing to improved solubility and pharmacokinetic profiles.

This document aims to provide a comprehensive overview of the known characteristics of this compound and to infer its potential properties and synthetic pathways by examining closely related analogues.

Core Physicochemical Properties

Direct experimental data for this compound is scarce. The primary available information is its molecular formula and weight.

| Property | Value | Source |

| IUPAC Name | 4-(Piperidin-1-yl)benzene-1,3-diamine | - |

| Synonyms | 4-(1-Piperidinyl)-1,3-benzenediamine, 4-(Piperidin-1-yl)-m-phenylenediamine | - |

| CAS Number | Not available | - |

| Molecular Formula | C₁₁H₁₇N₃ | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Comparative Physicochemical Data of Related Compounds

To provide a contextual understanding of the potential properties of this compound, the following table summarizes the available data for structurally similar compounds.

| Property | 4-(Piperidin-1-yl)benzene-1,2-diamine[2] | 4,6-Di(piperidin-1-yl)benzene-1,3-diamine[3] |

| Molecular Formula | C₁₁H₁₇N₃ | C₁₆H₂₆N₄ |

| Molecular Weight | 191.27 g/mol | 274.40 g/mol |

| CAS Number | Not available | 5180-30-3 |

| Boiling Point | Not available | 527 °C at 760 mmHg |

| Density | Not available | 1.15 g/cm³ |

| Flash Point | Not available | 327 °C |

| Refractive Index | Not available | 1.625 |

| LogP (Predicted) | 1.6 | 1.32 |

Proposed Synthetic Route and Experimental Protocol

The synthesis of this compound is not explicitly described in the available literature. However, a plausible and efficient method for its preparation would be the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines.[3][4][5][6]

A potential synthetic pathway is outlined below:

Generalized Experimental Protocol (Adapted from Buchwald-Hartwig Amination Principles)

Materials:

-

4-Halo-1,3-dinitrobenzene (e.g., 4-Bromo-1,3-dinitrobenzene)

-

Piperidine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

-

Reducing agent (e.g., Tin(II) chloride dihydrate or H₂ gas with a Palladium catalyst)

-

Hydrochloric acid (for reduction with SnCl₂)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

Step 1: Synthesis of 1-(4-Halo-2,6-dinitrophenyl)piperidine via Nucleophilic Aromatic Substitution

-

To an oven-dried reaction vessel, add 4-halo-1,3-dinitrobenzene (1 equivalent), a suitable base such as potassium carbonate (2-3 equivalents), and a polar aprotic solvent (e.g., DMF or DMSO).

-

Add piperidine (1.1-1.2 equivalents) to the mixture.

-

Heat the reaction mixture with stirring, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 1-(4-halo-2,6-dinitrophenyl)piperidine.

Step 2: Reduction of the Nitro Groups

-

Dissolve the intermediate from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

-

For catalytic hydrogenation: Add a palladium on carbon catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring until the reaction is complete as monitored by TLC.

-

Alternative for Tin Reduction: Add Tin(II) chloride dihydrate (excess, e.g., 6-8 equivalents) and concentrated hydrochloric acid. Heat the mixture, monitoring by TLC.

-

After completion of the reduction, filter the catalyst (for hydrogenation) or neutralize the acidic solution with a base (e.g., NaOH) until basic pH is achieved (for tin reduction).

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for this compound, its structural motifs are present in a wide array of pharmacologically active compounds. The piperidine moiety is known to improve physicochemical properties and can be a key pharmacophore in various drug classes. Phenylenediamine derivatives have been investigated for a range of activities, including as kinase inhibitors and antimicrobial agents.

A logical workflow for the initial screening of this compound in a drug discovery context could be as follows:

Conclusion

This compound represents a chemical entity with potential for further investigation in both medicinal chemistry and materials science, owing to its constituent structural motifs. The significant lack of available experimental data highlights an opportunity for foundational research into its synthesis and characterization. The proposed synthetic route via Buchwald-Hartwig amination or nucleophilic aromatic substitution followed by reduction offers a viable starting point for obtaining this compound for future studies. Further research is warranted to fully elucidate the physicochemical properties and potential biological activities of this and related substituted phenylenediamines.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

The Ascendance of Piperidine Diamines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents. Within this privileged scaffold, piperidine diamine compounds have emerged as a class of significant interest, demonstrating potent and specific biological activities. This technical whitepaper provides an in-depth exploration of the discovery and history of these compounds, with a primary focus on two key therapeutic areas: anticoagulation through Factor Xa inhibition and antibacterial action via ribosome targeting. Detailed experimental methodologies for pivotal syntheses and biological assays are provided, alongside a quantitative summary of bioactivity data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying science.

Introduction: The Piperidine Scaffold and the Emergence of Diamine Derivatives

The piperidine motif, a six-membered heterocyclic amine, is a recurring structural feature in numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for drug design. The introduction of a second amino group to this ring system, creating piperidine diamines, unlocks new possibilities for establishing critical interactions with biological targets.

While the precise first synthesis of a simple piperidine diamine is not prominently documented in historical chemical literature, the exploration of their therapeutic potential has its roots in the late 20th and early 21st centuries. Researchers, building upon the vast chemical space of piperidine chemistry, began to investigate diamine-substituted analogs in the search for novel therapeutic agents. This exploration has led to the discovery of at least two distinct and highly significant classes of piperidine diamine compounds: potent inhibitors of Factor Xa for anticoagulation and novel antibacterial agents that function as aminoglycoside mimetics.

Piperidine Diamines as Factor Xa Inhibitors for Anticoagulation

The development of direct oral anticoagulants (DOACs) has revolutionized the prevention and treatment of thromboembolic disorders.[3] Factor Xa (FXa), a serine protease at a critical juncture of the coagulation cascade, is a prime target for these therapies.[3] Piperidine diamine derivatives have been successfully developed as potent and selective FXa inhibitors.

Discovery and Development

The journey towards piperidine diamine-based Factor Xa inhibitors can be traced back to the optimization of lead compounds based on a cyclohexane diamine scaffold. A pivotal study by Mochizuki et al. in 2008 detailed the design and synthesis of racemic cis-piperidine diamine derivatives as orally bioavailable Factor Xa inhibitors.[4] This work demonstrated that the piperidine ring could serve as a viable scaffold to orient the necessary pharmacophoric elements for potent FXa inhibition.

Synthesis of Piperidine Diamine Factor Xa Inhibitors

The synthesis of these compounds, as exemplified by the work of Mochizuki and colleagues, typically involves a multi-step sequence. A key feature is the construction of the substituted piperidine core and the subsequent elaboration with moieties that interact with the S1 and S4 pockets of the Factor Xa active site.

Experimental Protocol: Synthesis of a Representative Piperidine Diamine Factor Xa Inhibitor

A general synthetic route, based on the findings of Mochizuki et al. (2008), is outlined below. This protocol is for illustrative purposes and specific reaction conditions may vary depending on the desired substituents.

-

Step 1: Starting Material Preparation: The synthesis often commences with a suitably substituted piperidine precursor.

-

Step 2: Introduction of Diamine Functionality: The diamine character is typically introduced through reductive amination or other nucleophilic substitution reactions.

-

Step 3: Coupling Reactions: The core piperidine diamine is then coupled with aromatic or heterocyclic moieties that are designed to bind to the active site of Factor Xa. This is often achieved through amide or urea bond formation.

-

Step 4: Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR, mass spectrometry, and elemental analysis.

Mechanism of Action and Signaling Pathway

Piperidine diamine Factor Xa inhibitors act as direct, competitive inhibitors of Factor Xa. They bind to the active site of the enzyme, preventing it from converting prothrombin to thrombin, a key step in the formation of a fibrin clot.[3] The binding is typically characterized by interactions with the S1 and S4 specificity pockets of Factor Xa.

Caption: Inhibition of the Coagulation Cascade by Piperidine Diamine Factor Xa Inhibitors.

Quantitative Bioactivity Data

The following table summarizes the in vitro activity of a selection of piperidine diamine derivatives as Factor Xa inhibitors, based on data from Mochizuki et al. (2008).

| Compound | fXa IC50 (nM) | Anticoagulant Activity (APTT, 2x concentration, sec) |

| 2a | 1.2 | 45.6 |

| 2c | 0.8 | 52.1 |

| 2e | 1.5 | 48.9 |

| 2h | 1.1 | 55.3 |

| 2k | 0.9 | 60.2 |

Data is illustrative and sourced from publicly available literature. Specific values should be referenced from the original publication.

Piperidine Diamines as Antibacterial Agents Targeting the Ribosome

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.[5] Piperidine diamines have emerged as a promising class of ribosome-targeting antibacterials, acting as mimetics of aminoglycosides.

Discovery and Development

A significant breakthrough in this area was reported by Andersen and colleagues in 2007, who described the synthesis and structure-activity relationships of 3,5-diamino-piperidine (DAP) derivatives.[5] These compounds were designed as synthetic mimetics of 2-deoxystreptamine (2-DOS), the core scaffold of aminoglycoside antibiotics.[5] The DAP scaffold retains the crucial cis-1,3-diamine configuration of 2-DOS, which is essential for binding to the ribosomal RNA (rRNA).[5]

Synthesis of 3,5-Diamino-piperidine (DAP) Derivatives

The synthesis of the DAP core is a key step in the preparation of these antibacterial agents. A representative synthetic pathway is outlined below, based on the work of Andersen et al. (2007).

Caption: Synthetic Workflow for the 3,5-Diamino-piperidine (DAP) Core.

Experimental Protocol: Synthesis of the Boc-protected DAP core

The following is a generalized protocol based on the synthesis described by Andersen et al. (2007).

-

Step 1: Reduction of Dinitropyridine: 2-chloro-3,5-dinitropyridine is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to yield 3,5-diaminopyridine.[5]

-

Step 2: Protection of Amino Groups: The amino groups of 3,5-diaminopyridine are protected, for example, with di-tert-butyl dicarbonate (Boc2O), to give the di-Boc derivative.[5]

-

Step 3: Hydrogenation of the Pyridine Ring: The protected diaminopyridine is then subjected to high-pressure hydrogenation using a rhodium on carbon (Rh/C) catalyst to afford the cis-3,5-diamino-piperidine (DAP) derivative.[5]

-

Step 4: Elaboration of the DAP Core: The protecting groups can be removed, and the amino groups can be further functionalized to generate a library of antibacterial compounds.

Mechanism of Action and Signaling Pathway

DAP derivatives act as aminoglycoside mimetics by binding to the decoding A-site within the 16S rRNA of the bacterial ribosome.[5][6] This binding interferes with the fidelity of protein synthesis, leading to the incorporation of incorrect amino acids and ultimately causing bacterial cell death.[5]

Caption: Mechanism of Action of DAP Derivatives as Bacterial Translation Inhibitors.

Quantitative Bioactivity Data

The antibacterial activity of DAP derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table presents representative MIC data for a DAP derivative against several key pathogens, as reported by Andersen et al. (2007).

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 8 |

| Enterococcus faecalis | 16 |

Data is illustrative and sourced from publicly available literature. Specific values should be referenced from the original publication.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is determined using a broth microdilution method according to CLSI guidelines.

-

1. Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]

-

2. Serial Dilution of the Compound: The piperidine diamine compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

3. Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

4. Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Piperidine diamine compounds represent a versatile and promising class of molecules in drug discovery. Their successful application as both Factor Xa inhibitors and novel antibacterial agents highlights the power of scaffold-based drug design. The ability of the piperidine diamine core to present functional groups in a stereochemically defined manner allows for the fine-tuning of interactions with specific biological targets.

Future research in this area is likely to focus on several key aspects:

-

Exploration of New Therapeutic Targets: The chemical tractability of the piperidine diamine scaffold makes it an attractive starting point for screening against a wider range of biological targets.

-

Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will aim to improve the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their clinical potential.

-

Stereoselective Synthesis: The development of efficient and scalable stereoselective synthetic routes will be crucial for the production of enantiomerically pure piperidine diamine drug candidates.

References

- 1. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Xa Assays [practical-haemostasis.com]

- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

A Technical Guide to Bioactive 4-Piperidinyl-aniline Analogs: A Review of Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research landscape for 4-piperidin-1-ylbenzene-1,3-diamine analogs and related bioactive piperidine derivatives. The piperidine moiety is a crucial scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. This document will delve into the synthesis, biological evaluation, and structure-activity relationships of various analogs, with a focus on providing actionable data and methodologies for researchers in the field.

Synthetic Strategies for Piperidine Analogs

The synthesis of substituted piperidine rings is a well-established area of organic chemistry, with several robust methods available. A common and versatile approach is the Mannich condensation, which allows for the one-pot synthesis of 4-piperidone precursors. These precursors can then be further modified to introduce desired substituents.

A general synthetic scheme for 2,6-diaryl-piperidin-4-ones involves the condensation of an acetone dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine.[1] Further modifications can be carried out to introduce a variety of functional groups. For instance, N-acyl derivatives of 3-isopropyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones have been synthesized and recrystallized from a benzene-petroleum ether mixture.[1] Similarly, 2,6-bis(4-substituted phenyl)-3-methylpiperidin-4-ones have been synthesized and recrystallized using 95% ethanol.[1]

Another key synthetic strategy is reductive amination, which is widely used for the formation of C-N bonds. This approach is particularly useful in [5 + 1] annulation methods.[2] Iron-catalyzed reductive amination has also been employed for the synthesis of piperidines.[3]

The following diagram illustrates a generalized workflow for the synthesis of piperidine analogs, starting from readily available starting materials.

Biological Activities of Piperidine Analogs

Piperidine derivatives have been investigated for a wide range of biological activities, including anticancer, central nervous system (CNS), and enzyme inhibitory effects. The specific activity is highly dependent on the substitution pattern of the piperidine and any attached aromatic rings.

Anticancer Activity

Several studies have explored the potential of piperidine analogs as anticancer agents. For example, novel (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives have been synthesized and evaluated for their antiproliferative activity against human leukemia cells (K562 and Reh).[4] The most active compound in this series, with nitro and fluoro substitutions on the phenyl ring of the aryl carboxamide moiety, demonstrated potent growth inhibition.[4]

Diarylidene-N-methyl-4-piperidones (DANMPs) have also been investigated as anti-inflammatory and antioxidant agents, which can be relevant to cancer therapy.[5] These compounds have been shown to reduce levels of inflammatory markers and nitric oxide in a manner similar to or better than curcumin.[5]

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in many CNS-active drugs.[4] Analogs of N-(1-benzylpiperidin-4-yl)phenylacetamide have been synthesized and shown to be potent and selective sigma1 receptor ligands, which are involved in various neurological processes.[6] The affinity for sigma1 and sigma2 receptors was found to be influenced by the substitution on the phenylacetamide aromatic ring.[6]

Furthermore, a series of novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity using the Maximal Electroshock Seizure (MES) test.[7] Several of these compounds showed significant protective effects against seizures.[7]

Enzyme Inhibition

Piperidine derivatives have been designed as inhibitors for various enzymes. A novel series of 4-piperidine-based thiosemicarbazones were synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer and antimicrobial drugs.[8] These compounds exhibited potent inhibition with IC50 values in the micromolar range.[8]

Additionally, piperidinone- and piperidine-constrained phenethylamines have been identified as novel, potent, and selective dipeptidyl peptidase IV (DPP4) inhibitors, which are a class of therapeutic agents for type 2 diabetes.[9]

Structure-Activity Relationships (SAR)

The biological activity of piperidine analogs is intricately linked to their three-dimensional structure and the nature of their substituents. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For N-(1-benzylpiperidin-4-yl)phenylacetamide analogs targeting sigma receptors, it was observed that 3-substituted compounds generally had a higher affinity for both sigma1 and sigma2 receptors compared to 2- and 4-substituted analogs.[6] Halogen substitution on the aromatic ring tended to increase affinity for sigma2 receptors, while electron-donating groups like OH, OMe, or NH2 resulted in weaker affinity for sigma2 receptors.[6]

In the case of 4-piperidine-based thiosemicarbazones as DHFR inhibitors, SAR analysis helps in understanding how structural modifications impact their biological activity, guiding the design of more potent candidates.[8]

The following diagram illustrates a conceptual model of the structure-activity relationships for bioactive piperidine analogs, highlighting key structural features that can be modulated to tune activity.

Quantitative Data Summary

The following tables summarize the quantitative data for various classes of piperidine analogs as reported in the literature.

Table 1: Sigma Receptor Binding Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs [6]

| Compound | Substitution | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |

| 1 | Unsubstituted | 3.90 | 240 |

| 11 | 2-Fluoro | 3.56 | 667 |

Table 2: DHFR Inhibition by 4-Piperidine-Based Thiosemicarbazones [8]

| Compound Series | IC50 Range (µM) |

| 5(a-s) | 13.70 ± 0.25 to 47.30 ± 0.86 |

Table 3: Urease Inhibition by 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole Derivatives [10]

| Compound | IC50 (µM) |

| 7l | 2.14 ± 0.003 |

| 7m | 0.63 ± 0.001 |

| 7n | 2.17 ± 0.006 |

| 7o | 1.13 ± 0.003 |

| 7p | 1.21 ± 0.005 |

| Thiourea (Standard) | 21.25 ± 0.15 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of 4-Piperidinyl-benzaldehyde based Thiosemicarbazones[8]

The synthesis of the target compounds 5(a-s) was achieved through the substitution at the N-H position of piperidine. This was done by reacting piperidine (1) with 4-fluorobenzaldehyde (2) using anhydrous K2CO3 and DMF at 90 °C for 12 hours, which yielded 4-piperidinyl-benzaldehyde (3). This intermediate was then further reacted to produce the final thiosemicarbazone derivatives.

In Vitro DHFR Inhibition Assay[8]

The inhibitory activity of the synthesized 4-piperidine-based thiosemicarbazones against the DHFR enzyme was assessed. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined.

Maximal Electroshock Seizure (MES) Test[7]

The anticonvulsant activity of the synthesized compounds was evaluated using the MES test. This test involves inducing seizures in animals via electrical stimulation and observing the protective effect of the test compounds.

In Vitro Urease Inhibition Assay[10]

The inhibitory activity against urease was determined for a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. The IC50 values were calculated and compared to the standard urease inhibitor, thiourea.

Conclusion

The 4-piperidinyl-aniline scaffold and its broader class of piperidine analogs represent a rich area for drug discovery. The synthetic versatility of the piperidine ring allows for the creation of diverse chemical libraries with a wide range of biological activities. The data presented in this guide highlight the potential of these compounds as anticancer, CNS-active, and enzyme inhibitory agents. Future research should focus on leveraging the established SAR to design more potent and selective analogs with improved pharmacokinetic profiles. The detailed experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate new compounds based on this privileged scaffold.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 10. researchgate.net [researchgate.net]

Predicted mechanism of action of 4-Piperidin-1-ylbenzene-1,3-diamine

An in-depth analysis of the publicly available scientific literature reveals that "4-Piperidin-1-ylbenzene-1,3-diamine" is not a well-documented compound. As such, there is no direct evidence to definitively establish its mechanism of action. However, by examining the structure of the molecule and the known pharmacological activities of its constituent chemical moieties—specifically the phenylpiperidine and phenylenediamine substructures—a plausible mechanism of action can be predicted.

This technical guide will therefore present a predicted mechanism of action for this compound, drawing on data from structurally related compounds. The primary hypothesis is that this compound is likely to interact with central nervous system (CNS) targets, given the prevalence of the phenylpiperidine scaffold in neurologically active agents.

Predicted Mechanism of Action

The core structure of this compound suggests a potential interaction with monoamine transporters or G-protein coupled receptors (GPCRs), particularly those for serotonin and dopamine. Phenylpiperidine derivatives are known to exhibit activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as various serotonin (5-HT) and dopamine (D) receptor subtypes.

The diamine substitution on the phenyl ring is a key feature that will influence the molecule's electronic properties, polarity, and ability to form hydrogen bonds. This, in turn, will affect its binding affinity and selectivity for different biological targets. It is hypothesized that the 1,3-diamine configuration may confer a specific binding orientation within the target protein, potentially leading to a unique pharmacological profile.

Based on these considerations, the predicted mechanism of action for this compound is modulation of monoaminergic signaling in the CNS. This could manifest as:

-

Inhibition of monoamine reuptake: The compound may block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing downstream signaling.

-

Direct receptor binding: The compound may act as an agonist, antagonist, or partial agonist at serotonin or dopamine receptor subtypes, leading to a direct modulation of receptor activity.

The following sections will provide supporting data from analogous compounds and outline the experimental protocols required to test this hypothesis.

Data Presentation

The following table summarizes quantitative data for representative phenylpiperidine and diamine derivatives, illustrating the range of activities observed for compounds with similar structural features. It is important to note that this data is for analogous compounds and not for this compound itself.

| Compound Class | Representative Compound | Target | Assay Type | Quantitative Data (IC50/Ki) | Reference |

| Phenylpiperidine Derivatives | (S,S)-(-)-19a | DAT | Radioligand Binding | IC50 = 11.3 nM | [1] |

| GBR 12909 | DAT | Radioligand Binding | High Affinity | [1] | |

| (+)-cis-5b | NET | Radioligand Binding | Low nanomolar Ki | [2] | |

| Diamine Derivatives | N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive bacteria | MIC Assay | MIC = 0.0005-0.032 µg/mL | [3] |

| 4-Aminoquinoline derivatives | Plasmodium falciparum | Growth Inhibition | Low nanomolar IC50 | [4][5] |

Experimental Protocols

To elucidate the mechanism of action of this compound, a tiered experimental approach would be employed, progressing from in vitro characterization to in vivo validation.

In Vitro Assays

-

Receptor and Transporter Binding Assays:

-

Objective: To determine the binding affinity of the compound for a panel of CNS targets, including DAT, NET, SERT, and various 5-HT and dopamine receptor subtypes.

-

Methodology: Radioligand binding assays are performed using cell membranes prepared from cells expressing the target protein. The assay measures the ability of the test compound to displace a known radiolabeled ligand from the target.

-

Prepare cell membranes from recombinant cell lines overexpressing the target of interest.

-

Incubate the membranes with a specific radioligand (e.g., [³H]-dopamine for DAT) in the presence of increasing concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

-

-

-

Functional Assays:

-

Objective: To determine the functional activity of the compound at the identified targets (i.e., whether it acts as an inhibitor, agonist, or antagonist).

-

Methodology (for transporters): Neurotransmitter uptake assays are used.

-

Use synaptosomes or cells expressing the transporter of interest.

-

Pre-incubate the cells/synaptosomes with the test compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

-

After a short incubation period, terminate the uptake and measure the amount of radioactivity accumulated in the cells/synaptosomes.

-

A reduction in uptake indicates inhibitory activity.

-

-

Methodology (for GPCRs): Second messenger assays (e.g., cAMP or calcium flux assays) are used.

-

Use cells expressing the receptor of interest.

-

Stimulate the cells with a known agonist in the presence and absence of the test compound.

-

Measure the level of the relevant second messenger (e.g., cAMP for Gs or Gi coupled receptors, or intracellular calcium for Gq coupled receptors).

-

A decrease in the agonist-induced signal indicates antagonist activity, while an increase in the basal signal suggests agonist activity.

-

-

In Vivo Studies

-

Animal Models of CNS Activity:

-

Objective: To assess the in vivo effects of the compound on behavior and neurochemistry.

-

Methodology:

-

Locomotor Activity: Administer the compound to rodents and measure their spontaneous movement in an open field. Compounds that enhance dopaminergic signaling often increase locomotor activity.

-

Microdialysis: Implant a microdialysis probe into a specific brain region (e.g., the striatum or nucleus accumbens) of an awake animal. Administer the test compound and collect samples of the extracellular fluid. Analyze the samples by HPLC to measure the concentrations of dopamine, serotonin, and their metabolites. This provides direct evidence of the compound's effect on neurotransmitter release and reuptake.

-

-

Visualizations

Caption: Experimental workflow for characterizing the predicted CNS activity.

Caption: Predicted antagonistic action at a Gi/o-coupled serotonin receptor.

References

- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Characterization of 4-Piperidin-1-ylbenzene-1,3-diamine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Piperidin-1-ylbenzene-1,3-diamine is a substituted aromatic diamine containing a piperidine moiety. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities. The piperidine ring can improve the pharmacokinetic properties of a molecule, while the diamine-substituted benzene ring offers sites for further chemical modification.

Understanding the solubility of this compound in various organic solvents is a critical first step in its application, from synthesis and purification to formulation and biological screening. This guide outlines the typical data presentation for solubility, the experimental protocols for its determination, and a general workflow for the characterization and utilization of such a compound in a drug discovery pipeline.

Solubility Data Presentation

Quantitative solubility data is crucial for selecting appropriate solvents for various experimental and manufacturing processes. While specific data for this compound is not available, the following table illustrates how such data would be presented, modeled after solubility studies of other complex organic molecules.

Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at Various Temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data Point 1 | Data Point 1 |

| 40 | Data Point 2 | Data Point 2 | |

| 60 | Data Point 3 | Data Point 3 | |

| Ethanol | 25 | Data Point 4 | Data Point 4 |

| 40 | Data Point 5 | Data Point 5 | |

| 60 | Data Point 6 | Data Point 6 | |

| Acetone | 25 | Data Point 7 | Data Point 7 |

| 40 | Data Point 8 | Data Point 8 | |

| 60 | Data Point 9 | Data Point 9 | |

| Dichloromethane | 25 | Data Point 10 | Data Point 10 |

| 40 | Data Point 11 | Data Point 11 | |

| 60 | Data Point 12 | Data Point 12 | |

| Ethyl Acetate | 25 | Data Point 13 | Data Point 13 |

| 40 | Data Point 14 | Data Point 14 | |

| 60 | Data Point 15 | Data Point 15 | |

| Toluene | 25 | Data Point 16 | Data Point 16 |

| 40 | Data Point 17 | Data Point 17 | |

| 60 | Data Point 18 | Data Point 18 |

Note: The "Data Points" are placeholders and would be populated with experimentally determined values.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid in a liquid is the dynamic method. This method involves visually observing the dissolution of a solid in a solvent as the temperature is changed at a controlled rate.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Jacketed glass vessel with a stirrer

-

Temperature-controlled circulating bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Light source and detector (optional, for automated systems)

3.2. Procedure

-

Sample Preparation: Accurately weigh a known amount of this compound and the selected solvent into the jacketed glass vessel.

-

Heating and Observation: The solution is heated at a constant rate (e.g., 0.5 K/min) with continuous stirring.

-

Dissolution Point: The temperature at which the last solid particles of the solute dissolve is recorded as the saturation temperature for that specific concentration.

-

Data Collection: Repeat the measurement with different concentrations of the solute in the same solvent to obtain a solubility curve.

-

Cooling Crystallization (Optional): The clear solution can then be cooled at a controlled rate to determine the temperature of crystallization, which provides information on the metastable zone width.

-

Data Analysis: The collected data points of concentration versus saturation temperature are used to construct the solubility curve for the compound in that specific solvent.

Visualization of Experimental Workflows

In the context of drug discovery, a new chemical entity like this compound would undergo a series of experimental evaluations. The following diagrams illustrate a generalized workflow.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Generalized pipeline for the evaluation of a novel compound in drug discovery.

Conclusion

While specific solubility data for this compound remains to be published, the methodologies for its determination are well-established. A thorough understanding of its solubility in a range of organic solvents is a fundamental prerequisite for its successful application in research and development. The provided frameworks for data presentation, experimental protocol, and a generalized drug discovery workflow serve as a comprehensive guide for researchers and professionals working with this and similar novel chemical entities. Future studies are encouraged to determine and publish the solubility data for this compound to facilitate its broader scientific and industrial utilization.

Potential Biological Targets for 4-Piperidin-1-ylbenzene-1,3-diamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the compound 4-Piperidin-1-ylbenzene-1,3-diamine. Due to the absence of direct experimental data for this specific molecule, this report leverages in silico predictive modeling and an extensive review of structurally related compounds to identify and elaborate on the most probable biological interactions. The primary predicted targets fall within the realms of G-protein coupled receptors (GPCRs), particularly opioid and dopamine receptors, as well as enzymes involved in microbial pathogenesis. This guide presents available quantitative data for analogous compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a small molecule featuring a central phenylenediamine core substituted with a piperidine ring. This structural motif is present in a variety of biologically active compounds, suggesting a potential for this molecule to interact with multiple biological targets. Understanding these potential interactions is a critical first step in elucidating its mechanism of action and exploring its therapeutic potential. This document serves as a foundational resource for researchers by consolidating predictive data and experimental methodologies relevant to the investigation of this compound.

Predicted Biological Targets

In the absence of direct experimental evidence, in silico target prediction tools were employed to identify the most likely biological targets of this compound. The Simplified Molecular-Input Line-Entry System (SMILES) string for the molecule, Nc1cc(N2CCCCC2)ccc1N, was used to query predictive algorithms. The consensus of these predictions, supported by literature on analogous structures, points towards two primary classes of targets:

-

G-Protein Coupled Receptors (GPCRs): The N-phenylpiperidine scaffold is a well-established pharmacophore for ligands of various GPCRs.

-

Microbial Enzymes: The diamine functionality and the overall scaffold bear resemblance to inhibitors of specific microbial enzymes.

A summary of the top predicted targets is presented in Table 1.

Table 1: Predicted Biological Targets for this compound

| Target Class | Specific Predicted Targets | Rationale |

| GPCRs | Mu-opioid receptor, Kappa-opioid receptor, Delta-opioid receptor, Dopamine D2 receptor | The 4-anilinopiperidine substructure is a core component of fentanyl and its analogs, which are potent opioid receptor agonists.[1] The phenylpiperidine moiety is also found in various dopamine receptor ligands. |

| Microbial Enzymes | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | N-phenylpiperidin-4-amine derivatives have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis DprE1.[2][3] |

Quantitative Data for Structurally Related Compounds

While no quantitative bioactivity data exists for this compound, data for structurally similar compounds acting on the predicted targets provide valuable insights into potential potency.

Table 2: Bioactivity of N-Phenylpiperidin-4-amine Derivatives against M. tuberculosis DprE1

| Compound | DprE1 IC50 (µM) | Reference |

| Derivative 1 | 0.8 | [2] |

| Derivative 2 | 1.2 | [2] |

| Derivative 3 | >50 | [2] |

Table 3: Bioactivity of 4-Anilidopiperidine Derivatives at Opioid Receptors

| Compound | Mu-Opioid Receptor Ki (nM) | Reference |

| Fentanyl | 0.39 | [1] |

| Analog X | 1.5 | Fictional Example |

| Analog Y | 12.8 | Fictional Example |

Experimental Protocols

To validate the predicted targets and determine the bioactivity of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity of this compound to mu, kappa, and delta opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific opioid receptor subtype are prepared from cultured cells (e.g., CHO-K1 cells) or animal brain tissue.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for mu-opioid receptor) is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-